molecular formula C11H14F3N3O B12846026 Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- CAS No. 71130-57-9

Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-

Cat. No.: B12846026
CAS No.: 71130-57-9
M. Wt: 261.24 g/mol
InChI Key: ZFICTJPREGUDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-: is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- typically involves multiple steps. One common method includes the reaction of 5-amino-2-(methylamino)benzylamine with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in medicinal chemistry for enhancing the metabolic stability and bioavailability of pharmaceuticals.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique chemical properties.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Industrially, the compound is used in the development of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing enzyme activity and receptor binding. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • Acetamide, N-[[5-amino-2-(octyloxy)phenyl]methyl]-
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
  • Acetamide, N-methyl-

Comparison: Compared to similar compounds, Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- is unique due to its trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These properties make it more effective in certain applications, particularly in medicinal chemistry and industrial processes.

Biological Activity

Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- (CAS 71130-57-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this acetamide is C11H14F3N3OC_{11}H_{14}F_{3}N_{3}O, featuring a trifluoromethyl group and an amino-substituted phenyl ring. The presence of these functional groups is significant as they can influence the compound's interactions with biological targets.

1. Antioxidant Activity

Recent studies have indicated that acetamide derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, a series of acetamides were synthesized and evaluated for their antioxidant activity using DPPH and ABTS assays, showing promising results compared to standard antioxidants .

2. Enzyme Inhibition

Acetamide derivatives have been investigated for their inhibitory effects on various enzymes:

  • Heme Oxygenase-1 (HO-1) : A study reported that certain acetamide derivatives showed IC50 values as low as 8 μM against HO-1, indicating potential therapeutic applications in conditions where HO-1 is implicated .
  • Urease Inhibition : Another set of acetamides demonstrated significant urease inhibition, outperforming standard inhibitors in bioassays. This suggests potential applications in treating infections related to urease-producing bacteria .

3. Antimicrobial Activity

Acetamide compounds have also been tested against various bacterial strains. The results indicated moderate to good antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the phenyl ring could enhance antimicrobial efficacy .

Study 1: Antioxidant Properties

In a controlled study, a series of acetamide derivatives were subjected to in vitro assays to evaluate their antioxidant capabilities. The results indicated that compounds with trifluoromethyl substitutions had enhanced radical scavenging activities compared to their non-fluorinated counterparts.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B1520
Trifluoro Compound1012

Study 2: Enzyme Inhibition

A study focused on the inhibition of HO-1 by various acetamide derivatives revealed that modifications to the central chain significantly affected potency.

CompoundHO-1 IC50 (µM)
Compound 18.34
Compound 212.50
Compound 320.00

The mechanisms underlying the biological activities of acetamide derivatives are multifaceted:

  • Antioxidant Mechanism : The trifluoromethyl group enhances electron-withdrawing properties, stabilizing radical intermediates formed during oxidative stress.
  • Enzyme Interaction : Binding studies suggest that these compounds can interact with the active sites of enzymes like HO-1 through hydrogen bonding and hydrophobic interactions, which are crucial for their inhibitory effects.

Properties

CAS No.

71130-57-9

Molecular Formula

C11H14F3N3O

Molecular Weight

261.24 g/mol

IUPAC Name

N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C11H14F3N3O/c1-16-9-4-3-8(15)5-7(9)6-17(2)10(18)11(12,13)14/h3-5,16H,6,15H2,1-2H3

InChI Key

ZFICTJPREGUDOV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N)CN(C)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.